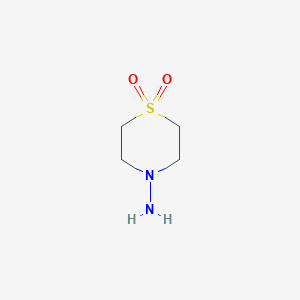
3-Aminobutan-1-ol
Descripción general
Descripción
3-Aminobutan-1-ol is an organic compound with the chemical formula C4H11NO. It is also known as 3-amino-1-butanol. This compound is a colorless or light yellow liquid that is soluble in water and organic solvents. It has both amino and hydroxyl functional groups, making it alkaline and hydrophilic . The compound is often used as an intermediate in organic synthesis, with significant applications in drug synthesis and dye preparation .
Mecanismo De Acción
Target of Action
3-Aminobutan-1-ol is a key building block in the synthesis of various pharmaceutical compounds . .
Mode of Action
It is primarily used as a building block in the synthesis of more complex molecules, such as Dolutegravir, an anti-HIV drug
Pharmacokinetics
Its lipophilicity (Log Po/w) is 1.22, indicating that it may have good membrane permeability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, it should be stored and handled carefully to avoid contact with strong oxidizing agents and acidic substances . It is also recommended to avoid direct contact with skin and eyes, and to avoid inhaling its vapor or spray .
Análisis Bioquímico
Biochemical Properties
3-Aminobutan-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of chiral drugs. It interacts with various enzymes and proteins, such as HIV integrase, where it acts as an intermediate in the synthesis of integrase inhibitors like Dolutegravir . The compound’s amino and hydroxyl functional groups enable it to form hydrogen bonds and engage in nucleophilic substitution reactions, making it a valuable building block in medicinal chemistry .
Cellular Effects
This compound influences cellular processes by interacting with cell signaling pathways and gene expression. It has been shown to affect the function of HIV integrase, thereby inhibiting the integration of viral DNA into the host genome . This inhibition can lead to reduced viral replication and improved immune function in patients. Additionally, this compound may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an intermediate in the synthesis of HIV integrase inhibitors, where it binds to the active site of the enzyme and prevents the integration of viral DNA . This binding interaction is crucial for the compound’s inhibitory activity. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade when exposed to strong oxidizing agents or acidic environments . Long-term studies have shown that this compound can maintain its inhibitory activity against HIV integrase over extended periods, making it a reliable intermediate for drug synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to effectively inhibit HIV integrase without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of optimizing dosage levels to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis of chiral drugs. It interacts with enzymes such as HIV integrase and other metabolic enzymes, influencing metabolic flux and metabolite levels . The compound’s role in these pathways underscores its importance in medicinal chemistry and drug development .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is crucial for its activity and function in inhibiting HIV integrase and other biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Aminobutan-1-ol can be synthesized through various methods. One common method involves the condensation of benzaldehyde and acetaldehyde followed by reduction . Another method includes the enzymatic process where 4-hydroxybutan-2-one is treated with a transaminase enzyme to produce enantiomerically pure ®-3-aminobutan-1-ol .
Industrial Production Methods: In industrial settings, the production of this compound often involves chemical synthesis methods that can be scaled up for large-scale production. The use of transaminase enzymes in the production process is particularly noteworthy for its ability to produce enantiomerically pure compounds, which are essential in pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: Substitution reactions often involve reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of 3-aminobutanoic acid.
Reduction: Reduction can yield various derivatives depending on the specific conditions and reagents used.
Substitution: Substitution reactions can produce a wide range of derivatives, including halogenated or sulfonated products.
Aplicaciones Científicas De Investigación
3-Aminobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Industry: It is used in the production of dyes, plant growth regulators, and other industrial chemicals.
Comparación Con Compuestos Similares
- 3-Aminobutan-2-ol
- 2-Amino-1-butanol
- 2-Amino-2-methyl-1-propanol
Comparison: 3-Aminobutan-1-ol is unique due to its specific structural configuration, which includes both amino and hydroxyl functional groups on the same carbon chain. This configuration allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, this compound has distinct reactivity and applications, particularly in the synthesis of pharmaceuticals and other specialized chemicals .
Propiedades
IUPAC Name |
3-aminobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMZSYQMSHMXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480280 | |
| Record name | 3-aminobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2867-59-6 | |
| Record name | 3-Amino-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2867-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-aminobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction products of 4-hydroxy-2-butanone and ammonia and hydrogen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Amino-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)


![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)






